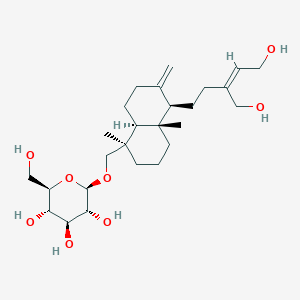
Zirconylperchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zirconylperchlorate is an inorganic compound with the chemical formula ZrO(ClO4)2 It is a hygroscopic, colorless solid that is known for its high reactivity and ability to form complexes with various organic and inorganic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zirconylperchlorate can be synthesized through the reaction of zirconium tetrachloride with perchloric acid. The reaction typically occurs at low temperatures, around -35°C, to ensure the stability of the perchlorate groups. The general reaction is as follows: [ \text{ZrCl}_4 + 2 \text{HClO}_4 \rightarrow \text{ZrO(ClO}_4)_2 + 2 \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the careful control of reaction conditions to prevent decomposition. The process includes the purification of zirconium tetrachloride and the use of high-purity perchloric acid. The reaction is conducted in a controlled environment to ensure the safety and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Zirconylperchlorate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent due to the presence of perchlorate groups.
Reduction: Under certain conditions, this compound can be reduced to zirconium dioxide.
Substitution: It can participate in substitution reactions with other anions or ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligands like ammonia or organic amines can replace perchlorate groups under controlled conditions.
Major Products Formed:
Oxidation: Formation of zirconium dioxide and various perchlorate salts.
Reduction: Production of zirconium dioxide and water.
Substitution: Formation of zirconium complexes with different ligands.
Applications De Recherche Scientifique
Zirconylperchlorate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of zirconium-based materials and catalysts.
Biology: Investigated for its potential use in bioimaging and as a contrast agent in medical imaging.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of advanced ceramics and as a component in high-performance coatings.
Mécanisme D'action
The mechanism of action of zirconylperchlorate involves its ability to form stable complexes with various ligands. The perchlorate groups can act as electron acceptors, facilitating redox reactions. In biological systems, this compound can interact with cellular components, leading to oxidative stress and antimicrobial effects. The exact molecular targets and pathways are still under investigation, but its high reactivity and ability to form complexes are key factors in its mechanism of action.
Comparaison Avec Des Composés Similaires
Zirconium perchlorate: Similar in structure but with different reactivity and stability.
Titanium perchlorate: Shares similar properties but with distinct chemical behavior.
Hafnium perchlorate: Another transition metal perchlorate with comparable applications.
Uniqueness: Zirconylperchlorate is unique due to its ability to form stable complexes with a wide range of ligands, making it highly versatile in various applications. Its high reactivity and potential for use in advanced materials and biomedical applications set it apart from other similar compounds.
Propriétés
Numéro CAS |
15607-09-7 |
|---|---|
Formule moléculaire |
C11H22O3 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(4-ethoxy-1-naphthyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173837.png)
![1-[(4-tert-butylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173839.png)



